molecular formula C26H27N3O3 B251202 2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B251202
M. Wt: 429.5 g/mol
InChI Key: WJGBNPAGWNDCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as MPBD, is a compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to the family of benzamides and has been found to have a variety of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. It may also have activity at other receptors, including serotonin receptors and adrenergic receptors. By blocking these receptors, this compound may reduce the activity of certain neurotransmitters and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting that it may be useful in the treatment of chronic pain and inflammatory disorders. Additionally, this compound has been found to have antipsychotic effects in animal models, indicating that it may be useful in the treatment of schizophrenia and other psychotic disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for researchers who are studying the dopamine D2 receptor and other neurotransmitter systems. However, one limitation of this compound is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One area of research could focus on its potential use as a therapeutic agent for chronic pain and inflammatory disorders. Another area of research could focus on its potential use as an antipsychotic agent for the treatment of schizophrenia and other psychotic disorders. Additionally, future research could explore the safety and efficacy of this compound in humans and identify any potential side effects or drug interactions. Finally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties and reduced side effects.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 4-aminophenyl-2-methoxybenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been studied for its antipsychotic effects and may be useful in the treatment of schizophrenia and other psychotic disorders.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-methoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C26H27N3O3/c1-19-7-9-20(10-8-19)26(31)29-17-15-28(16-18-29)22-13-11-21(12-14-22)27-25(30)23-5-3-4-6-24(23)32-2/h3-14H,15-18H2,1-2H3,(H,27,30)

InChI Key

WJGBNPAGWNDCML-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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